molecular formula C24H27N7O3S B2976705 8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 866870-52-2

8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2976705
CAS No.: 866870-52-2
M. Wt: 493.59
InChI Key: HMELLMUHINBSGO-UHFFFAOYSA-N
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Description

8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from the appropriate indole precursor. The key steps typically include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Functionalization of the Indole Core: Introduction of the methoxy group and other substituents through electrophilic substitution reactions.

    Attachment of the Piperazine and Pyrimidine Moieties: This involves nucleophilic substitution reactions to attach the piperazine and pyrimidine groups to the indole core.

    Final Cyclization and Sulfanylidene Formation: The final steps involve cyclization and introduction of the sulfanylidene group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 8-methoxy-3-{5-oxo-5-[4-(pyrimidin-2-yl)piperazin-1-yl]pentyl}-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

8-methoxy-3-[5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3S/c1-34-16-6-7-18-17(15-16)20-21(27-18)22(33)31(24(35)28-20)10-3-2-5-19(32)29-11-13-30(14-12-29)23-25-8-4-9-26-23/h4,6-9,15,27H,2-3,5,10-14H2,1H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMELLMUHINBSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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